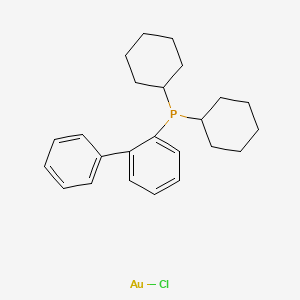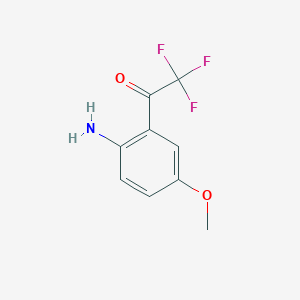
Difluoruro de titanoceno
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Titanium,bis(eta5-2,4-cyclopentadien-1-yl)difluoro-, also known as Titanium, bis (η5-2,4-cyclopentadien-1-yl)dimethyl-, is a compound with the molecular formula C10H10F2Ti-6 and a molecular weight of 216.05 g/mol. It is also referred to by other names such as bis (cyclopentadienyl)dimethyltitanium .
Molecular Structure Analysis
The molecular structure of Titanium,bis(eta5-2,4-cyclopentadien-1-yl)difluoro- is complex. The IUPAC Standard InChI is InChI=1S/2C5H5.2CH3.Ti/c21-2-4-5-3-1;;;/h21-5H;2*1H3; . This structure is also available as a 2d Mol file .Physical And Chemical Properties Analysis
Titanium,bis(eta5-2,4-cyclopentadien-1-yl)difluoro- has a molecular weight of 216.05 g/mol. The enthalpy of formation relies on -383.6 ± 7.7 kJ/mol for the enthalpy of formation of Ti (Cp)2 (Cl)2 (cr) . The enthalpy of combustion of solid at standard conditions is -8008.2 ± 8.4 kJ/mol .Aplicaciones Científicas De Investigación
Investigación médica Propiedades anticancerígenas
El difluoruro de titanoceno ha sido explorado por sus potenciales propiedades anticancerígenas. Estudios han mostrado que puede inhibir enzimas como la colagenasa tipo IV, la proteína cinasa C y la topoisomerasa II del ADN, las cuales están involucradas en la progresión del cáncer. La actividad citotóxica de este compuesto contra varias líneas celulares de cáncer es un área de investigación prometedora .
Síntesis de productos naturales
En el campo de la química orgánica, el this compound es utilizado en la síntesis de productos naturales. Sirve como catalizador en la formación de moléculas complejas a partir de otras más simples, demostrando su versatilidad y eficiencia en los métodos catalíticos modernos .
Síntesis orgánica Pasos de un solo electrón
El this compound actúa como un catalizador de baja valencia promoviendo una gama de reacciones en la síntesis orgánica. Estas incluyen rupturas homolíticas de enlaces, reacciones reductivas de umpolung, adiciones y ciclizaciones, todas ocurriendo a través de pasos de un solo electrón .
Mecanismo De Acción
The mechanism of action of Titanium,bis(eta5-2,4-cyclopentadien-1-yl)difluoro- is complex and depends on the specific application. In catalysis, Titanium,bis(eta5-2,4-cyclopentadien-1-yl)difluoro- acts as a Lewis acid, accepting electron pairs from the olefin monomer to initiate polymerization. In materials science, Titanium,bis(eta5-2,4-cyclopentadien-1-yl)difluoro- is used as a precursor to titanium dioxide, which is produced through hydrolysis and calcination. The exact mechanism of action for this process is still being studied.
Biochemical and Physiological Effects
Titanium,bis(eta5-2,4-cyclopentadien-1-yl)difluoro- is not commonly used in biochemical or physiological research, and there is limited information available on its effects in these areas. However, some studies have suggested that Titanium,bis(eta5-2,4-cyclopentadien-1-yl)difluoro- may have toxic effects on cells and tissues, particularly at high concentrations. Further research is needed to fully understand the potential biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Titanium,bis(eta5-2,4-cyclopentadien-1-yl)difluoro- is its versatility in scientific research. It can be used in a variety of applications, from catalysis to materials science. Additionally, its relatively low cost and easy synthesis make it a popular choice for many researchers. However, there are also limitations to using Titanium,bis(eta5-2,4-cyclopentadien-1-yl)difluoro- in lab experiments. It can be difficult to handle and store, and its reactivity can be unpredictable. Additionally, its potential toxicity may limit its use in certain applications.
Direcciones Futuras
There are many potential future directions for research on Titanium,bis(eta5-2,4-cyclopentadien-1-yl)difluoro-. One area of interest is the development of new catalysts based on Titanium,bis(eta5-2,4-cyclopentadien-1-yl)difluoro-, which could have improved activity and selectivity in polymerization reactions. Additionally, there is ongoing research into the use of Titanium,bis(eta5-2,4-cyclopentadien-1-yl)difluoro- in the production of new materials, such as nanocomposites and hybrid materials. Finally, there is a need for further research into the potential toxic effects of Titanium,bis(eta5-2,4-cyclopentadien-1-yl)difluoro-, particularly in the context of its use in industrial applications. By addressing these and other research questions, we can continue to expand our understanding of this important organometallic compound.
In conclusion, Titanium,bis(eta5-2,4-cyclopentadien-1-yl)difluoro- is a versatile and widely used organometallic compound in scientific research. Its applications in catalysis and materials science make it an important tool for researchers in a variety of fields. While there are some limitations and potential risks associated with its use, ongoing research and development will continue to expand our understanding of this important compound and its potential applications.
Métodos De Síntesis
Titanium,bis(eta5-2,4-cyclopentadien-1-yl)difluoro- can be synthesized through a variety of methods, including direct reaction of titanium tetrachloride with cyclopentadiene, or through the reaction of titanium tetraiodide with sodium cyclopentadienide followed by fluorination. The most common method of synthesis involves the reaction of titanium tetrachloride with sodium cyclopentadienide in the presence of a reducing agent such as zinc. This method produces a high yield of Titanium,bis(eta5-2,4-cyclopentadien-1-yl)difluoro- and is widely used in scientific research.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Titanium,bis(eta5-2,4-cyclopentadien-1-yl)difluoro- can be achieved through a metallocene synthesis pathway.", "Starting Materials": [ "Titanium tetrachloride (TiCl4)", "2,4-cyclopentadiene-1-one", "Sodium borohydride (NaBH4)", "Hydrogen fluoride (HF)", "Methanol (CH3OH)", "Diethyl ether (C4H10O)" ], "Reaction": [ "The first step involves the reduction of TiCl4 with NaBH4 in methanol to form TiCl4(THF)2.", "In the second step, 2,4-cyclopentadiene-1-one is reacted with HF in diethyl ether to form bis(2,4-cyclopentadien-1-yl)hydrogen fluoride.", "In the third step, TiCl4(THF)2 is reacted with bis(2,4-cyclopentadien-1-yl)hydrogen fluoride in diethyl ether to form Titanium,bis(eta5-2,4-cyclopentadien-1-yl)difluoro-." ] } | |
Número CAS |
309-89-7 |
Fórmula molecular |
C10H10F2Ti-6 |
Peso molecular |
216.05 g/mol |
Nombre IUPAC |
cyclopenta-1,3-diene;cyclopentane;difluorotitanium |
InChI |
InChI=1S/2C5H5.2FH.Ti/c2*1-2-4-5-3-1;;;/h2*1-5H;2*1H;/q-5;-1;;;+2/p-2 |
Clave InChI |
XQVZRHSUEZWNRP-UHFFFAOYSA-L |
SMILES |
[CH-]1[CH-][CH-][CH-][CH-]1.[CH-]1C=CC=C1.F[Ti]F |
SMILES canónico |
[CH-]1[CH-][CH-][CH-][CH-]1.[CH-]1C=CC=C1.F[Ti]F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



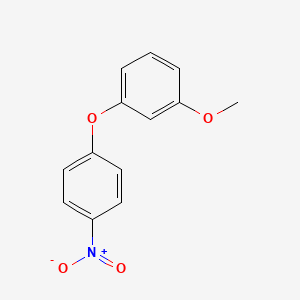
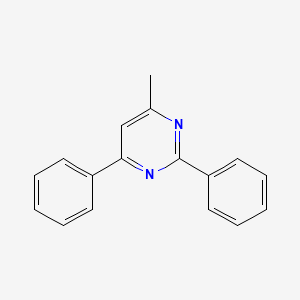
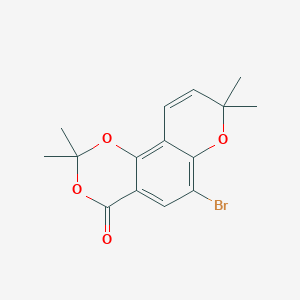
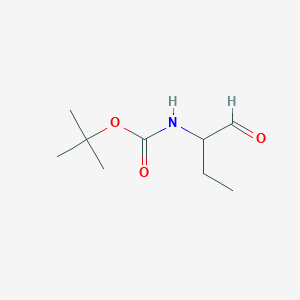
![2-[3-Bromo-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1624636.png)

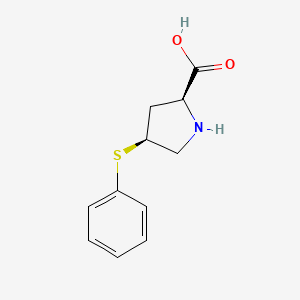
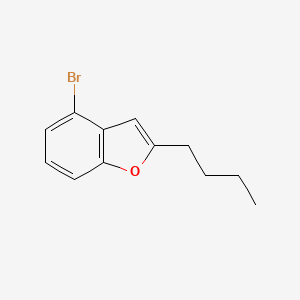
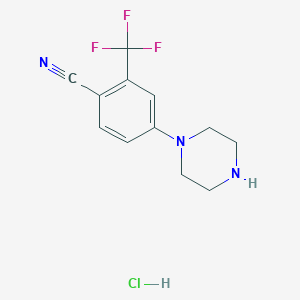
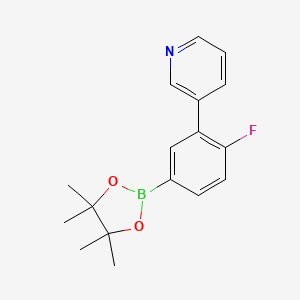
![6-Chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine](/img/structure/B1624648.png)

